molecular formula C15H23NO B12041678 1-(Cyclohexylamino)-2-phenylpropan-2-ol

1-(Cyclohexylamino)-2-phenylpropan-2-ol

Cat. No.: B12041678
M. Wt: 233.35 g/mol
InChI Key: CTVQEDNSZFUDON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Cyclohexylamino)-2-phenyl-2-propanol can be achieved through several methods:

Chemical Reactions Analysis

1-(Cyclohexylamino)-2-phenyl-2-propanol undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: It can undergo substitution reactions where the amino group can be replaced by other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and metal catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Cyclohexylamino)-2-phenyl-2-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-2-phenyl-2-propanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

1-(Cyclohexylamino)-2-phenyl-2-propanol can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-(cyclohexylamino)-2-phenylpropan-2-ol

InChI

InChI=1S/C15H23NO/c1-15(17,13-8-4-2-5-9-13)12-16-14-10-6-3-7-11-14/h2,4-5,8-9,14,16-17H,3,6-7,10-12H2,1H3

InChI Key

CTVQEDNSZFUDON-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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